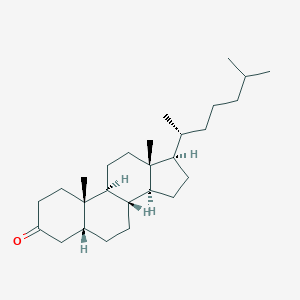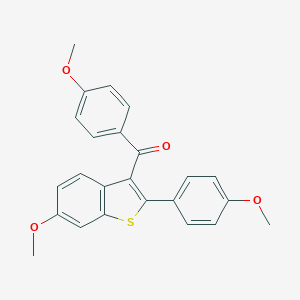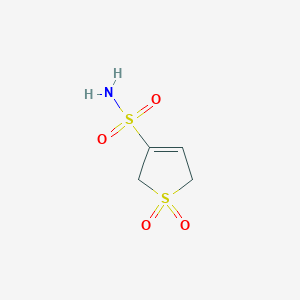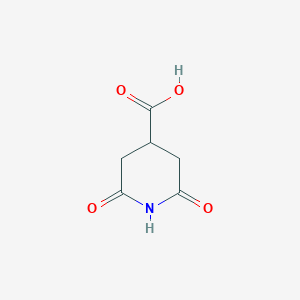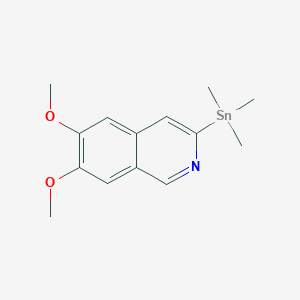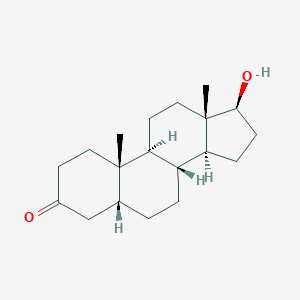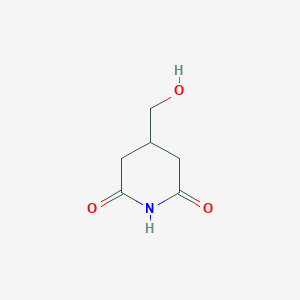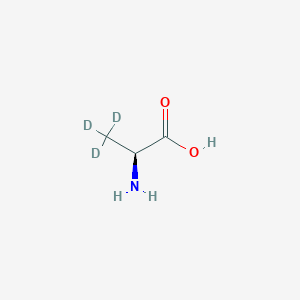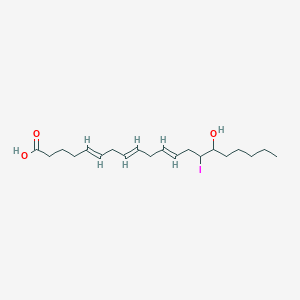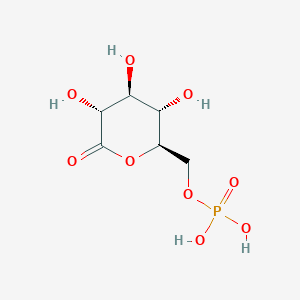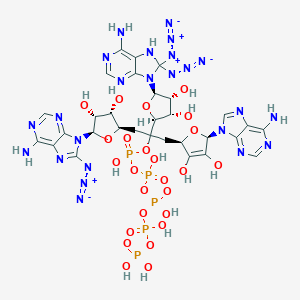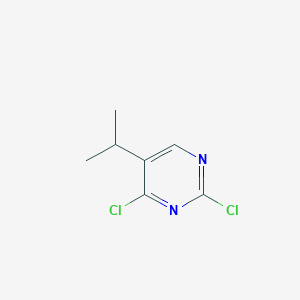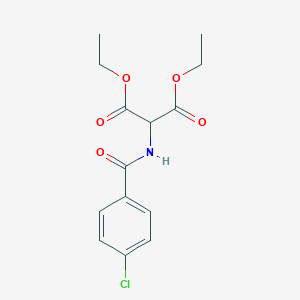
2-(4-氯苯甲酰氨基)丙二酸二乙酯
描述
Synthesis Analysis
The synthesis of related compounds, such as "Diethyl 2-(2-chloronicotinoyl)malonate," involves a two-step process starting from readily available compounds. This method is optimized to achieve a high total yield, emphasizing the efficiency and scalability of the synthesis process for related structures (Xiong et al., 2018).
Molecular Structure Analysis
Crystal and molecular structure analyses of similar compounds, such as "Diethyl 2-(4-methylbenzylidene)malonate," provide insights into their crystal systems, hydrogen bond interactions, and overall stability. These studies lay the groundwork for understanding the structural characteristics and potential applications of “Diethyl 2-(4-chlorobenzamido)malonate” (Achutha et al., 2016).
Chemical Reactions and Properties
Research on the intermediate stages of related compounds, such as the synthesis of diethyl ribamipide carboxylate from “Diethyl 2-(4-chlorobenzamido)malonate,” demonstrates the compound's versatility and reactive nature. The reaction conditions and yields discussed provide a foundation for further exploration of its chemical reactivity (Xiu-lan, 2009).
Physical Properties Analysis
While specific studies on the physical properties of “Diethyl 2-(4-chlorobenzamido)malonate” are not detailed in the provided research, related compounds' synthesis and structural analyses suggest that these properties can be influenced by molecular structure, hydrogen bonding, and other intermolecular interactions.
Chemical Properties Analysis
The chemical properties of “Diethyl 2-(4-chlorobenzamido)malonate” can be inferred from studies on similar malonate derivatives. These compounds' reactivity, including their involvement in cyclocondensation reactions and their role as intermediates in synthesizing pharmacologically active molecules, underscores the chemical versatility and potential applications of “Diethyl 2-(4-chlorobenzamido)malonate” (Stadlbauer et al., 2001).
科学研究应用
-
Dielectric and Electronic Filters, Thermal, Optical, Mechanical, and Biomedical Applications
- Field : Materials Science .
- Application : Diethyl malonate is used in the growth of crystalline specimens for dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
- Methods : The single crystals of diethyl malonate were grown successfully and efficiently by the standard slow evaporation method .
- Results : The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for diethyl malonate have been observed .
-
Organocatalysts for the Michael Addition
- Field : Organic Chemistry .
- Application : Diethyl malonate is used in the investigation of novel organocatalysts for the Michael addition to β-nitrostyrene .
- Methods : The methodology of the study included NMR titration, reaction monitoring by NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS), product characterization by MALDI, IR spectroscopy, scanning electron microscopy (SEM), thermal gravimetric .
- Results : An unusual reaction, i.e., the Michael addition of NH-bispidines to β-nitrostyrene, was found, which led to previously unknown oligomers of β-nitrostyrene .
-
Synthesis of Diethyl Malonate
- Field : Chemical Synthesis .
- Application : Diethyl malonate is synthesized with ethanol and malonic acid as reactants .
- Methods : The catalytic activity of expandable graphite (EG) was investigated, which was prepared by simple and rapid method with natural flake graphite, potassium permanganate and sulfuric acid .
- Results : The results of this study are not specified in the source .
-
Synthesis of Indole-based PPARγ Ligands
- Field : Medicinal Chemistry .
- Application : Diethyl 2-(4-chlorobenzamido)malonate is used in the synthesis of indole-based PPARγ ligands .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this study are not specified in the source .
-
Alkylation of Enolate Ions
- Field : Organic Chemistry .
- Application : Diethyl malonate is used in the alkylation of enolate ions .
- Methods : The enolate is alkylated via an SN2 reaction to form a monoalkylmalonic ester. After alkylation, the diester undergoes hydrolysis with sodium hydroxide to form a dicarboxylate. Subsequent protonation with acid forms a monoalkyl malonic acid .
- Results : The results of this study are not specified in the source .
-
Synthesis of Barbiturates, Sedatives, and Anticonvulsants
- Field : Pharmaceutical Chemistry .
- Application : Diethyl malonate is used in the synthesis of barbiturates, as well as sedatives and anticonvulsants .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this study are not specified in the source .
-
Preparation of Several Medicinally Useful Compounds
- Field : Medicinal Chemistry .
- Application : Diethyl malonate is used in the preparation of several medicinally useful compounds including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this study are not specified in the source .
-
Preparation of Several Pesticides
- Field : Agricultural Chemistry .
- Application : Several pesticides are also produced from diethylmalonate, including sethoxydim and the derivatives of 2-amino-4-chloro-6-methoxypyrimidine .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results of this study are not specified in the source .
-
Malonic Ester Synthesis
- Field : Organic Chemistry .
- Application : The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .
- Methods : The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .
- Results : On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
安全和危害
属性
IUPAC Name |
diethyl 2-[(4-chlorobenzoyl)amino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBMOLVXVIHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543274 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-chlorobenzamido)malonate | |
CAS RN |
81918-01-6 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

